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Compound of Interest

Compound Name: 1-Cyclopropyl-1,3-butanedione

Cat. No.: B049227 Get Quote

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Cyclopropyl-
1,3-butanedione

Abstract
1-Cyclopropyl-1,3-butanedione is a versatile β-dicarbonyl compound that serves as a

valuable intermediate in organic synthesis. The presence of a strained cyclopropyl ring

adjacent to a ketone functionality, combined with the inherent reactivity of the 1,3-dicarbonyl

moiety, imparts unique chemical properties and synthetic potential. This guide provides a

comprehensive analysis of its physicochemical characteristics, a detailed protocol for its

synthesis via Claisen condensation, an exploration of its critical keto-enol tautomerism, and a

review of its spectroscopic signature and reactivity. This document is intended for researchers,

chemists, and drug development professionals seeking to leverage this compound in synthetic

applications.

Core Physicochemical Properties
1-Cyclopropyl-1,3-butanedione, with the CAS number 21573-10-4, is typically a colorless to

light yellow liquid with a distinct aroma.[1] Its fundamental properties are summarized in the

table below, providing a quantitative foundation for its handling and use in experimental design.
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Property Value Source

Molecular Formula C₇H₁₀O₂ [1][2]

Molar Mass 126.15 g/mol [1][2]

Appearance
Colorless to light yellow

oil/liquid
[1]

Boiling Point
68-70 °C at 12 Torr; 187-199

°C at 760 mmHg
[1][3][4]

Density ~1.10 g/cm³ (predicted) [1][4]

Flash Point 70.1 °C [1][4]

Refractive Index ~1.476 [1]

pKa 9.63 ± 0.20 (predicted) [1]

Solubility
Slightly soluble in Chloroform,

Ethyl Acetate, Methanol
[1]

Synthesis via Claisen Condensation
The most direct and widely employed synthesis of 1-cyclopropyl-1,3-butanedione is the

Claisen condensation.[5][6] This carbon-carbon bond-forming reaction occurs between an ester

and an enolizable ketone in the presence of a strong base. In this specific case, cyclopropyl

methyl ketone serves as the ketone component and ethyl acetate acts as both the reactant and

the solvent.

Mechanistic Rationale
The reaction is initiated by the deprotonation of the α-carbon of cyclopropyl methyl ketone by a

strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate

then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. The

subsequent collapse of the tetrahedral intermediate eliminates the ethoxide leaving group,

yielding the β-diketone product. The final deprotonation of the product by ethoxide is crucial as

it forms a highly stabilized enolate, driving the equilibrium of the reaction forward. An acidic

workup is required to neutralize the enolate and isolate the final product.
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Caption: Keto-enol tautomeric equilibrium in 1-cyclopropyl-1,3-butanedione.

The position of this equilibrium is solvent-dependent. In non-polar solvents like CDCl₃, the enol

form is predominant due to the favorability of the intramolecular hydrogen bond. In more polar,

protic solvents like methanol-d₄, the keto tautomer is favored as the solvent can engage in

intermolecular hydrogen bonding, disrupting the internal stabilization of the enol. [7]
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Spectroscopic Characterization
Spectroscopic analysis provides definitive evidence for the structure and the tautomeric

equilibrium.

¹H NMR Spectroscopy: In a non-polar solvent, the spectrum is dominated by the enol form.

Key signals include:

A broad signal far downfield (>15 ppm) for the intramolecularly hydrogen-bonded enolic

proton.

A singlet around 5.5-6.0 ppm for the vinyl proton.

A singlet around 2.1 ppm for the methyl protons.

A complex multiplet in the upfield region (0.5-1.2 ppm) for the cyclopropyl protons. The

minor keto form would show a singlet around 3.7 ppm for the active methylene (CH₂)

protons flanked by the two carbonyls. The ratio of the tautomers can be calculated by

comparing the integrals of the vinyl proton (enol) and the active methylene protons (keto).

Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators of the tautomeric

mixture:

Enol Form: A very broad O-H stretching band from 2500-3200 cm⁻¹, a conjugated C=O

stretching vibration around 1600-1640 cm⁻¹, and a C=C stretching band around 1580

cm⁻¹.

Keto Form: Two distinct C=O stretching bands in the region of 1700-1740 cm⁻¹. [8]

Mass Spectrometry: Under electron ionization (EI), the mass spectrum would show a

molecular ion (M⁺) peak at m/z = 126. Key fragmentation pathways would likely involve the

loss of a methyl radical (CH₃•, m/z = 111), an acetyl group (CH₃CO•, m/z = 83), or the

cyclopropyl group (C₃H₅•, m/z = 85).

Reactivity and Synthetic Applications
The dual functionality of 1-cyclopropyl-1,3-butanedione makes it a highly useful synthetic

building block. [1]
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Enolate Chemistry: The acidic methylene protons (in the keto form) are easily removed by a

base to form a stable, nucleophilic enolate. This enolate can participate in a wide range of C-

C bond-forming reactions, including alkylations and acylations.

Heterocycle Synthesis: β-Diketones are classic precursors for the synthesis of various

heterocyclic systems. For example, condensation with hydrazines can yield pyrazoles, while

reaction with hydroxylamine can produce isoxazoles. These motifs are common in

pharmaceuticals and agrochemicals.

Cyclopropyl Ring Reactivity: While the cyclopropyl ketone moiety is generally stable, the

strained ring can undergo rearrangement or ring-opening under specific thermal,

photochemical, or acidic conditions. [9]This provides an avenue for accessing more complex

molecular scaffolds.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 1-cyclopropyl-1,3-butanedione presents several hazards.

GHS Classification:

Causes skin irritation (H315). [2] * May cause an allergic skin reaction (H317). [2] * Very

toxic to aquatic life with long-lasting effects (H410). [2] Handling Recommendations:

Use in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves

(e.g., nitrile), safety glasses or goggles, and a lab coat. [1]* Avoid contact with skin, eyes,

and clothing.

Store in a tightly sealed container in a cool, dry place (recommended storage at 2-8°C). [1]

Conclusion
1-Cyclopropyl-1,3-butanedione is a synthetically valuable molecule whose chemical behavior

is dominated by the interplay between its β-dicarbonyl functionality and its cyclopropyl

substituent. Its straightforward synthesis via Claisen condensation and the predictable nature

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/ja01088a031
https://www.benchchem.com/product/b049227?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclopropyl-butane-1_3-dione
https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclopropyl-butane-1_3-dione
https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclopropyl-butane-1_3-dione
https://www.chembk.com/en/chem/1-Cyclopropyl-1,3-butanedione
https://www.chembk.com/en/chem/1-Cyclopropyl-1,3-butanedione
https://www.benchchem.com/product/b049227?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of its keto-enol tautomerism make it a reliable building block. A thorough understanding of its

spectroscopic properties, reactivity, and handling requirements enables chemists to effectively

utilize this compound for the construction of complex molecular architectures, particularly in the

fields of medicinal chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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